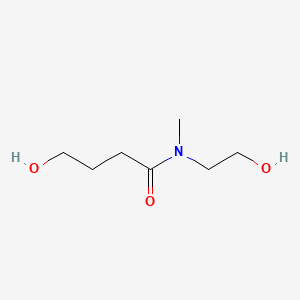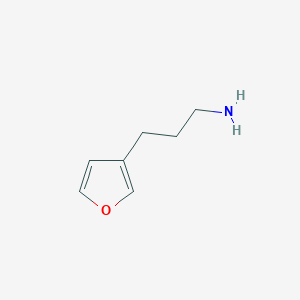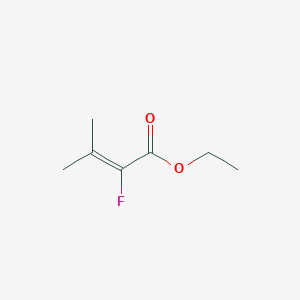
Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate: is a chemical compound with the molecular formula C24H38O4 . It is a type of phthalate ester, commonly used as a plasticizer in various industrial applications. This compound is known for its ability to impart flexibility and durability to plastic materials, making it a valuable additive in the production of flexible PVC products .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 3-ethyl-2-methylpentanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: : In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and crystallization .
化学反应分析
Types of Reactions: : Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 3-ethyl-2-methylpentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学研究应用
Chemistry: : In chemistry, Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate is used as a plasticizer to study the properties of flexible polymers. It is also used in the synthesis of other phthalate esters and related compounds[4][4].
Biology: : In biological research, this compound is used to investigate the effects of plasticizers on biological systems. Studies have focused on its potential endocrine-disrupting properties and its impact on cellular processes[4][4].
Medicine: : While not directly used in medicine, the compound’s potential health effects are studied to understand its safety and toxicity. Research in this area aims to assess the risks associated with exposure to phthalate esters[4][4].
Industry: : Industrially, this compound is widely used in the production of flexible PVC products, including cables, flooring, and medical devices. Its ability to enhance the flexibility and durability of plastics makes it a valuable additive[4][4].
作用机制
The mechanism of action of Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate primarily involves its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing flexibility and reducing brittleness. On a molecular level, it interacts with the polymer chains through van der Waals forces and hydrogen bonding .
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different alkyl groups.
Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure.
Diisodecyl phthalate (DIDP): Similar in function but with longer alkyl chains.
Uniqueness: : Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its branched alkyl groups provide a balance between flexibility and durability, making it suitable for specific industrial applications .
属性
CAS 编号 |
68515-41-3 |
|---|---|
分子式 |
C24H38O4 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-7-19(8-2)17(5)15-27-23(25)21-13-11-12-14-22(21)24(26)28-16-18(6)20(9-3)10-4/h11-14,17-20H,7-10,15-16H2,1-6H3 |
InChI 键 |
KRGVDPMPDFERJD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |
规范 SMILES |
CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |
Key on ui other cas no. |
68515-41-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide](/img/structure/B3193147.png)





